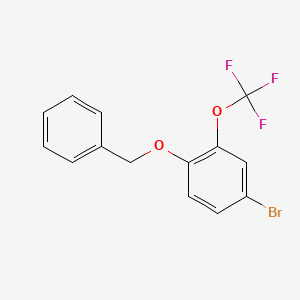

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene

Description

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is a substituted benzene derivative featuring three functional groups: a benzyloxy group (-OCH2C6H5) at position 1, a bromine atom at position 4, and a trifluoromethoxy group (-OCF3) at position 2. Its molecular formula is C14H10BrF3O2, with a molecular weight of 355.14 g/mol. This compound is synthesized via homologation reactions involving 1-(benzyloxy)-4-(bromomethyl)benzene and diazo compounds, yielding a white solid with moderate efficiency (58% isolated yield) . Its structural complexity and electron-withdrawing trifluoromethoxy group make it valuable in organic synthesis, particularly in cross-coupling and protection-deprotection strategies.

Propriétés

IUPAC Name |

4-bromo-1-phenylmethoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-11-6-7-12(13(8-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFPYUIVYGPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738825 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647856-30-2 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Catalyst : Iron(III) bromide (FeBr₃)

-

Solvent : Acetic acid or dichloromethane

-

Temperature : 0–25°C

-

Yield : 70–80%

The hydroxyl group activates the ring, enabling bromination at position 4 despite the trifluoromethoxy group’s deactivating influence. Excess bromine must be avoided to prevent di-substitution.

Benzylation of 4-Bromo-2-(trifluoromethoxy)phenol

The phenolic hydroxyl group of 4-bromo-2-(trifluoromethoxy)phenol is protected via benzylation to yield the final product.

Reaction Conditions

-

Reagents : Benzyl bromide (BnBr)

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF) or acetone

-

Temperature : 80–100°C

-

Time : 12–24 hours

-

Yield : 80–90%

The base deprotonates the phenol, enhancing nucleophilicity for attack on benzyl bromide. The trifluoromethoxy group’s stability under basic conditions ensures no side reactions.

Alternative Synthetic Approaches

Sequential Functionalization via Directed Metalation

A directed ortho-metalation strategy enables precise substituent placement:

-

Lithiation : Treat 2-bromo-1-methoxybenzene with lithium diisopropylamide (LDA) at -78°C.

-

Trifluoromethoxylation : Quench with trifluoromethyl triflate (CF₃OTf).

-

Demethylation : Remove the methoxy group using BBr₃.

-

Benzylation and Bromination : Follow steps outlined in Sections 1 and 2.

Optimization of Reaction Conditions

Table 1: Bromination Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (FeBr₃) | 10 mol% | Maximizes para selectivity |

| Solvent | Acetic acid | Enhances electrophile stability |

| Temperature | 25°C | Balances reaction rate and selectivity |

Table 2: Benzylation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | Mild, prevents hydrolysis |

| Solvent | DMF | Polar aprotic solvent enhances reactivity |

| Reaction Time | 18 hours | Ensures complete conversion |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, benzyl), 7.10 (d, J = 8.4 Hz, 1H, H-3), 6.85 (d, J = 2.4 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂Ph).

-

¹³C NMR : δ 151.2 (C-O), 136.5 (C-Br), 128.9–127.3 (benzyl), 115.7 (q, J = 256 Hz, CF₃).

-

¹⁹F NMR : δ -58.2 (CF₃).

Mass Spectrometry

-

High-Resolution MS (ESI) : m/z calculated for C₁₄H₁₀BrF₃O₂ [M+H]⁺: 368.9854; found: 368.9851.

Challenges and Limitations

-

Regioselectivity : Competing directing effects of hydroxyl and trifluoromethoxy groups necessitate precise stoichiometry.

-

Trifluoromethoxy Stability : Acidic conditions may hydrolyze the trifluoromethoxy group, requiring pH-neutral environments.

-

Purification : Column chromatography is essential to separate regioisomers and byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group, while the trifluoromethoxy group remains relatively inert under mild conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide (DMF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzene derivatives.

Oxidation Products: Benzoyl derivatives.

Coupling Products: Complex aromatic compounds with extended conjugation.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 1-(benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is in the field of medicinal chemistry. The compound has been investigated for its potential use in developing bioreductive drugs, particularly those targeting tuberculosis (TB). For instance, it has been linked to the synthesis of compounds like PA-824, which show promise against Mycobacterium tuberculosis due to their enhanced metabolic stability and efficacy .

Case Study: Tuberculosis Drug Development

- Compound : PA-824

- Application : Anti-TB drug

- Outcome : Improved in vitro potencies against both replicating and non-replicating M. tuberculosis strains.

Synthesis of Fluorinated Compounds

The trifluoromethoxy group in this compound is particularly significant for synthesizing fluorinated compounds. These compounds are routinely synthesized in pharmaceutical research due to their unique properties that can enhance drug efficacy and selectivity. The incorporation of fluorine can improve metabolic stability and bioavailability .

Table 1: Comparison of Fluorinated Compounds

| Compound Name | Application | Key Features |

|---|---|---|

| PA-824 | Anti-TB | Bioreductive properties |

| Trifluoromethyl ethers | Various pharmaceuticals | Enhanced stability |

Industrial Applications

Beyond pharmaceuticals, 1-(benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene has potential applications in the production of electronic chemicals, dyes, and pesticides. The unique properties imparted by the trifluoromethoxy group make it suitable for developing materials with specific electronic characteristics or chemical reactivity .

Research Findings

Recent studies have highlighted the effectiveness of this compound as an intermediate in synthesizing various derivatives that exhibit enhanced biological activity. For example, structural modifications have yielded compounds with improved efficacy against TB and other infectious diseases. These modifications often involve altering the length or type of substituents on the benzene ring to optimize pharmacological profiles .

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy and bromine groups can influence its binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Substituent Effects and Reactivity

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Lacks the benzyloxy group, with bromine and trifluoromethoxy at para positions.

- Reactivity : Widely used in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles), achieving high yields (69–93%) due to the trifluoromethoxy group’s electron-withdrawing nature, which activates the bromine for coupling .

- Key Difference : The absence of benzyloxy simplifies steric hindrance, enabling efficient cross-couplings. In contrast, the benzyloxy group in the target compound may slow reactions due to steric bulk or electronic effects .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Structure : Features a fluorine atom at position 3, enhancing electron deficiency.

- Reactivity : Fluorine’s electronegativity further polarizes the aromatic ring, improving reactivity in nucleophilic substitutions. This compound is used in synthesizing agrochemicals and pharmaceuticals .

- Key Difference : Fluorine substitution alters electronic properties compared to the benzyloxy group, making this derivative more reactive in electrophilic substitutions .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS 261951-96-6)

- Structure : Contains a methyl group at position 2 instead of benzyloxy.

- Reactivity : The methyl group is electron-donating, stabilizing the ring and directing electrophiles to specific positions. This compound is used in materials science for its thermal stability .

- Key Difference : Methyl’s electron-donating effect contrasts with benzyloxy’s resonance donation, leading to divergent regioselectivity in reactions .

4-(Trifluoromethoxy)Benzyl Bromide Derivatives

- Structure : Includes isomers like 1-(bromomethyl)-4-(trifluoromethoxy)benzene.

- Applications : Serve as intermediates in drug discovery (e.g., antiviral agents). The bromomethyl group enables alkylation or nucleophilic displacement reactions .

- Key Difference: The benzyloxy group in the target compound offers a protecting group strategy, allowing selective deprotection under hydrogenolysis, which is absent in bromomethyl derivatives .

4-Benzyloxy-2-bromo-1-methoxybenzene

- Structure : Methoxy (-OCH3) replaces trifluoromethoxy.

- Synthesis : Synthesized via acetyl protection, bromination, and benzylation, similar to the target compound’s route .

- Key Difference : The methoxy group is less electron-withdrawing than trifluoromethoxy, reducing activation of the bromine for coupling reactions .

Physical and Chemical Properties

- Solubility : The benzyloxy group in the target compound increases hydrophobicity compared to smaller substituents (e.g., methyl or fluoro), reducing aqueous solubility .

- Stability: Trifluoromethoxy groups are stable under acidic/basic conditions, but benzyloxy groups are cleavable via hydrogenolysis, limiting the target compound’s utility in reductive environments .

Activité Biologique

1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene, a compound with the molecular formula C14H10BrF3O, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10BrF3O

- CAS Number : 647856-30-2

- Structure : The compound features a benzyloxy group, a bromine atom, and a trifluoromethoxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets. Its mechanism of action can be summarized as follows:

- Electrophilic Interactions : The bromine and trifluoromethoxy groups enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitutions and other chemical reactions with biological macromolecules such as proteins and nucleic acids.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene exhibit antimicrobial properties. For instance:

- Case Study : A study on fluorinated aromatic compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that the trifluoromethoxy group may enhance such effects through increased lipophilicity and membrane permeability .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties:

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by activating specific pathways related to cell death. The presence of halogen atoms can influence the compound's interaction with cellular targets involved in cancer progression.

- Research Findings : A related study indicated that structurally similar compounds inhibited tumor growth in vitro, suggesting potential for further exploration of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene in cancer therapy .

Comparative Analysis

To better understand the biological activity of 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Functional Groups |

|---|---|---|---|

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene | Moderate | Potential | Benzyloxy, Bromine, Trifluoromethoxy |

| 1-Bromo-2-fluoro-4-methylbenzene | Low | Moderate | Bromine, Fluoro |

| 2-Bromo-4-methylphenol | High | Low | Bromine, Hydroxyl |

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A standard approach includes:

Bromination : Introduce bromine at the para position using electrophilic brominating agents (e.g., Br₂/FeBr₃) .

Trifluoromethoxy Group Installation : Achieved via nucleophilic substitution with trifluoromethoxide (e.g., using AgOCF₃ or Cu-mediated reactions) .

Benzyloxy Group Addition : Employ benzyl bromide (BnBr) with a base (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or DMSO to introduce the benzyloxy group at the ortho position .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | DCM | 0–25°C | 60–75% |

| Trifluoromethoxy | AgOCF₃, CuI | THF | 80°C | 40–55% |

| Benzylation | BnBr, K₂CO₃ | DMF | 60°C | 70–85% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the benzyloxy group’s methylene protons appear as a singlet at δ 4.9–5.2 ppm, while trifluoromethoxy (OCF₃) shows a distinct ¹⁹F NMR signal at δ -55 to -58 ppm .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures. Key parameters:

Q. What are the stability considerations for handling this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyloxy group .

- Moisture Sensitivity : The trifluoromethoxy group hydrolyzes slowly in aqueous media; use anhydrous solvents (e.g., dried DCM) during synthesis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes byproducts like dehalogenated derivatives .

Advanced Research Questions

Q. How to design cross-coupling reactions using this compound as a substrate?

Methodological Answer: The bromine atom is reactive in Suzuki-Miyaura or Ullmann couplings. Example protocol:

Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in DME/H₂O (3:1) at 90°C for 12h. Yields: 60–80% .

Ullmann Coupling : CuI (10 mol%), 1,10-phenanthroline, and aryl iodide in DMF at 120°C for 24h .

Challenges : Steric hindrance from the trifluoromethoxy group may reduce coupling efficiency. Optimize by using bulky ligands (e.g., XPhos) .

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) models electronic effects. The trifluoromethoxy group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution at the bromine site .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways by analyzing bond dissociation energies (e.g., C-Br: ~70 kcal/mol) .

Q. Example Reactivity Table

| Position | Fukui Electrophilicity (ƒ⁺) | Reactivity Rank |

|---|---|---|

| C-Br | 0.45 | 1 (Most reactive) |

| C-OCF₃ | 0.12 | 3 |

| C-OBn | 0.18 | 2 |

Q. How to resolve contradictions in crystallographic or spectroscopic data for derivatives?

Methodological Answer:

- Data Discrepancies : Conflicting bond lengths (e.g., C-Br = 1.89 Å vs. 1.92 Å) may arise from crystal packing. Use SHELXL’s TWIN command to refine twinned structures .

- Dynamic NMR : For ambiguous signals, variable-temperature NMR (VT-NMR) in d⁶-DMSO resolves rotational barriers of the benzyloxy group .

Case Study : In cross-etherification attempts, FeCl₃ catalysis failed for trifluoromethyl derivatives (no reaction at 120°C). Alternative Brønsted acids (e.g., TfOH) restored reactivity .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.